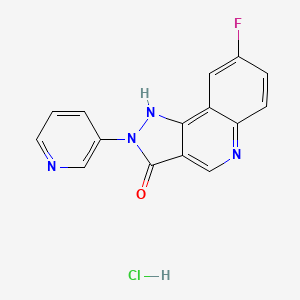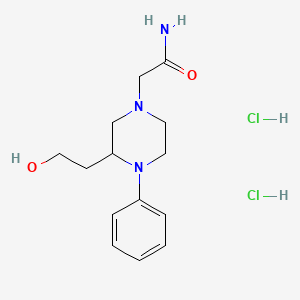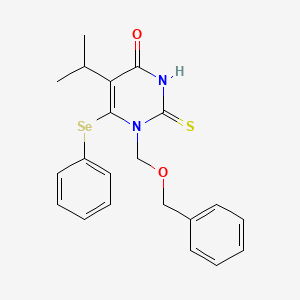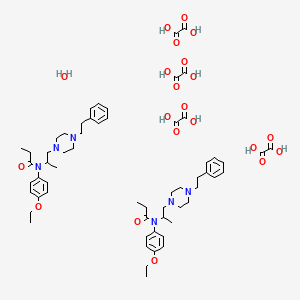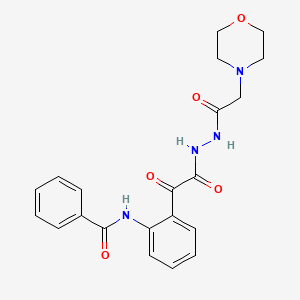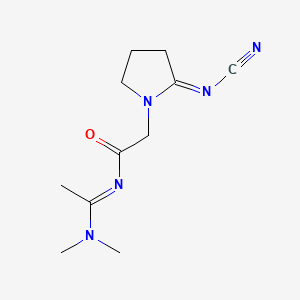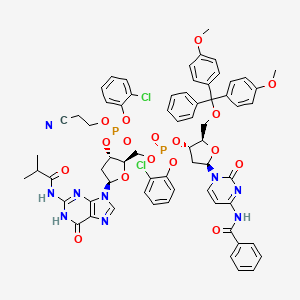![molecular formula C18H16N4O B15191385 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine CAS No. 1140627-77-5](/img/structure/B15191385.png)
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine typically involves the condensation of 3-methoxyaniline with 2-chloro-3-formylquinoxaline, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in DMF with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
科学的研究の応用
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazine
- 1-(3-methoxyphenyl)-N-methylimidazo[1,5-a]quinoxaline
- 1-(3-methoxyphenyl)-N-methylpyrazolo[1,5-a]quinoxaline
Uniqueness
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity .
特性
CAS番号 |
1140627-77-5 |
|---|---|
分子式 |
C18H16N4O |
分子量 |
304.3 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H16N4O/c1-19-17-18-20-11-16(12-6-5-7-13(10-12)23-2)22(18)15-9-4-3-8-14(15)21-17/h3-11H,1-2H3,(H,19,21) |
InChIキー |
PLJRXCRNKAGLBD-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


